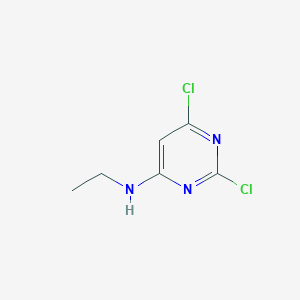

2,6-Dichloro-N-ethylpyrimidin-4-amine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Synthetic Chemistry

The pyrimidine ring system, a six-membered heterocycle with two nitrogen atoms, is a fundamental component of life itself, forming the core of nucleobases such as cytosine, thymine, and uracil (B121893) in DNA and RNA. This biological prevalence has inspired chemists to utilize the pyrimidine scaffold as a privileged structure in drug discovery and materials science.

The unique electronic properties of the pyrimidine ring, coupled with its ability to be readily functionalized at various positions, make it an attractive starting point for the synthesis of diverse compound libraries. Its derivatives are known to exhibit a wide array of biological activities, and the scaffold's capacity for structural modification allows for the fine-tuning of physicochemical properties like solubility and lipophilicity.

The Role of Halogenated Pyrimidines as Versatile Synthetic Intermediates

The introduction of halogen atoms, particularly chlorine, onto the pyrimidine ring dramatically enhances its utility as a synthetic intermediate. Halogenated pyrimidines, such as 2,6-Dichloro-N-ethylpyrimidin-4-amine, are highly valued for their reactivity in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, combined with that of the chlorine atoms, renders the carbon atoms at the 2, 4, and 6 positions electrophilic and thus susceptible to attack by nucleophiles.

This reactivity allows for the sequential and regioselective replacement of the chlorine atoms with a wide variety of nucleophiles, including amines, alcohols, and thiols. This versatility enables the construction of complex, polysubstituted pyrimidine derivatives from a single, readily accessible starting material. The differential reactivity of the chlorine atoms, often influenced by the other substituents on the ring, provides a powerful tool for controlled, stepwise synthesis.

Overview of this compound as a Research Focus

This compound is a specific example of a halogenated pyrimidine that serves as a valuable research chemical and synthetic building block. Its structure features a pyrimidine core with two reactive chlorine atoms at positions 2 and 6, and an N-ethylamino group at position 4.

The primary interest in this compound stems from its potential as a precursor for more complex molecules. The two chlorine atoms can be selectively displaced by various nucleophiles to introduce new functional groups, leading to a diverse range of derivatives. The N-ethylamino group also influences the reactivity of the chlorine atoms and can itself be a site for further chemical modification.

Synthesis and Properties

The synthesis of this compound typically involves the reaction of 2,4,6-trichloropyrimidine (B138864) with ethylamine (B1201723). chemicalbook.com In a controlled reaction, one of the chlorine atoms at the 4-position, being the most reactive, is selectively displaced by the ethylamine nucleophile.

| Property | Value |

| Molecular Formula | C₆H₇Cl₂N₃ |

| Molecular Weight | 192.05 g/mol |

| Appearance | Likely a white to off-white solid |

| Reactivity | Susceptible to nucleophilic aromatic substitution at C2 and C6 positions |

The data in this table is based on the general properties of similar compounds and the specific molecular formula.

The research focus on this compound is primarily centered on its application in synthetic organic chemistry. By utilizing the differential reactivity of the remaining two chlorine atoms, chemists can strategically build up molecular complexity. For instance, reaction with one equivalent of a nucleophile might preferentially substitute one chlorine, followed by a different nucleophile to replace the second, yielding a di-substituted pyrimidine with distinct functional groups at the 2 and 6 positions. This step-wise approach is fundamental in creating targeted molecules for various research applications.

Properties

IUPAC Name |

2,6-dichloro-N-ethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Cl2N3/c1-2-9-5-3-4(7)10-6(8)11-5/h3H,2H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCGOWHTYNSROR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597086 | |

| Record name | 2,6-Dichloro-N-ethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70958-39-3 | |

| Record name | 2,6-Dichloro-N-ethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 2,6 Dichloro N Ethylpyrimidin 4 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a cornerstone of pyrimidine (B1678525) chemistry, allowing for the introduction of diverse functionalities onto the heterocyclic core. In 2,6-Dichloro-N-ethylpyrimidin-4-amine, the two chlorine atoms serve as reactive sites for such transformations.

Differential Reactivity of Chlorine Atoms at C-2 and C-6 Positions

The pyrimidine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of two electronegative chlorine atoms. This electron deficiency facilitates attack by nucleophiles. The positions of the chlorine atoms at C-2 and C-6 are not electronically equivalent. The C-2 position is situated between two nitrogen atoms, which significantly enhances its electrophilicity and susceptibility to nucleophilic attack compared to the C-6 position.

Quantum mechanical calculations on analogous dichloropyrimidine systems have shown that the LUMO (Lowest Unoccupied Molecular Orbital) lobes are often larger at the positions adjacent to the ring nitrogens, indicating a higher propensity for nucleophilic attack at these sites. Consequently, in many instances, the C-2 position is more reactive towards nucleophiles than the C-6 position. However, the presence of the N-ethylamino group at the C-4 position introduces additional electronic and steric factors that can modulate this inherent reactivity.

Chemoselective Displacements with Varied Nucleophiles (e.g., Amines, Oxygen Nucleophiles)

The differential reactivity of the C-2 and C-6 positions allows for chemoselective displacement of one chlorine atom over the other by carefully selecting the nucleophile and reaction conditions. Generally, strong nucleophiles will react preferentially at the more activated C-2 position.

For instance, reactions with various amines often lead to the selective substitution of the C-2 chlorine. This selectivity is crucial for the sequential introduction of different substituents. Similarly, oxygen nucleophiles, such as alkoxides, can also exhibit a preference for the C-2 position. The table below illustrates the expected chemoselective displacement with different nucleophiles on a related 4,6-dichloropyrimidine (B16783) scaffold, which provides insight into the potential reactivity of this compound.

| Nucleophile | Expected Major Product (Substitution at) | Reaction Conditions |

| Ammonia | C-2 | Room Temperature |

| Primary Amines (e.g., Methylamine) | C-2 | 0°C to Room Temperature |

| Secondary Amines (e.g., Diethylamine) | C-2 | Room Temperature |

| Sodium Methoxide | C-2 | Reflux in Methanol |

| Sodium Phenoxide | C-2 | Elevated Temperature |

This table is illustrative and based on general reactivity patterns of dichloropyrimidines. Specific yields and regioselectivity for this compound may vary.

Impact of Steric and Electronic Parameters on Regioselectivity

The regioselectivity of SNAr reactions on this compound is a delicate interplay of both steric and electronic factors.

Electronic Effects: The N-ethylamino group at the C-4 position is an electron-donating group, which can influence the electron density at the C-2 and C-6 positions. This electron donation can slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted dichloropyrimidine. However, the powerful activating effect of the two ring nitrogens still dominates, making the molecule susceptible to SNAr. The inductive and resonance effects of the N-ethylamino group can subtly alter the relative reactivity of the C-2 and C-6 positions.

Steric Effects: The N-ethylamino group also exerts a steric influence. Bulky nucleophiles may face steric hindrance when approaching the C-2 position, which is flanked by a nitrogen atom and the C-4 substituent. In such cases, the less sterically encumbered C-6 position might become the preferred site of attack. The size of the incoming nucleophile is therefore a critical parameter in controlling the regioselectivity of the reaction. For example, a bulky tertiary amine might show a different selectivity profile compared to a smaller primary amine.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are highly applicable to the derivatization of this compound. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, opening up a vast chemical space for derivatization.

Sonogashira Cross-Coupling for Alkynyl Pyrimidine Derivatization

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of this compound, this reaction can be used to introduce alkynyl substituents at either the C-2 or C-6 position.

The general reaction scheme involves a palladium catalyst, a copper(I) co-catalyst, and a base. The reactivity of the C-Cl bonds in Sonogashira coupling generally follows the order C-I > C-Br > C-Cl. While chloroarenes are typically less reactive, the use of appropriate ligands and reaction conditions can facilitate the coupling. The differential reactivity of the C-2 and C-6 positions can also be exploited to achieve regioselective mono- or di-alkynylation.

Below is a representative table of conditions for Sonogashira coupling on a dichloropyrimidine analog, which can be adapted for this compound.

| Alkyne | Catalyst System | Base | Solvent | Temperature (°C) |

| Phenylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine (B128534) | THF | 60 |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | DMF | 80 |

| 1-Hexyne | Pd(dppf)Cl₂ / CuI | Cesium Carbonate | Dioxane | 100 |

These conditions are general and would require optimization for the specific substrate.

N-Arylation and Related Coupling Mechanisms

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is particularly useful for synthesizing N-aryl pyrimidine derivatives. This compound can undergo N-arylation at the C-2 or C-6 position with a variety of anilines and other amines.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation to form an amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. The choice of palladium precursor, ligand, and base is critical for achieving high yields and selectivity. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle.

Similar to other reactions, the regioselectivity of N-arylation can be controlled by tuning the reaction conditions and the steric and electronic properties of the coupling partners.

Functional Group Transformations and Heterocyclic Annulation

The reactivity of this compound is characterized by the electrophilic nature of the pyrimidine ring, further enhanced by the two chlorine substituents, and the nucleophilic character of the exocyclic amino group. This dual reactivity allows for a variety of functional group transformations and the construction of fused heterocyclic systems.

Formation of Urea (B33335) and Thiourea (B124793) Derivatives from this compound

The exocyclic amino group of this compound can serve as a nucleophile in reactions to form urea and thiourea derivatives. These functional groups are of significant interest in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets. nih.gov

The synthesis of urea derivatives from primary amines can be achieved through various methods, often involving the use of phosgene (B1210022) or its safer equivalents like N,N'-carbonyldiimidazole (CDI). nih.gov The general approach involves the reaction of the amine with an isocyanate intermediate. nih.govasianpubs.org For instance, an amine can react with phosgene or triphosgene (B27547) to form an isocyanate, which then reacts with another amine to yield an unsymmetrical urea. nih.govasianpubs.org Alternatively, direct reaction with an isocyanate provides a more direct route.

For the synthesis of thiourea derivatives, a common method involves the reaction of an amine with an isothiocyanate. nih.govmdpi.com Isothiocyanates can be generated in situ from a primary amine, for example, by reaction with carbon disulfide or through the use of a thiophosgene (B130339) equivalent. organic-chemistry.org A general scheme for the synthesis of N-acyl thioureas involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to produce an isothiocyanate, which then reacts with a heterocyclic amine. nih.gov Another approach involves the use of N,N'-di-Boc-substituted thiourea as a mild thioacylating agent. organic-chemistry.org

While specific examples detailing the synthesis of urea and thiourea derivatives starting directly from this compound are not prevalent in the provided search results, the general reactivity of aminopyrimidines suggests that it would readily undergo these transformations. The N-ethylamino group would act as the nucleophile, attacking the electrophilic carbonyl or thiocarbonyl carbon of the corresponding reagent.

Table 1: General Methods for Urea and Thiourea Synthesis from Amines

| Derivative | Reagent(s) | General Reaction |

|---|---|---|

| Urea | Isocyanate | R-NH₂ + R'-NCO → R-NH-C(O)-NH-R' |

| Urea | Phosgene/Triphosgene followed by another amine | R-NH₂ + COCl₂ → R-NCO + R''-NH₂ → R-NH-C(O)-NH-R'' |

| Urea | N,N'-Carbonyldiimidazole (CDI) followed by another amine | R-NH₂ + CDI → R-NH-CO-Im + R''-NH₂ → R-NH-C(O)-NH-R'' |

| Thiourea | Isothiocyanate | R-NH₂ + R'-NCS → R-NH-C(S)-NH-R' |

Cyclization Reactions to Form Fused Heterocyclic Systems

The presence of reactive chloro substituents and a nucleophilic amino group on the pyrimidine ring of this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems. These reactions, often involving intramolecular cyclization, lead to the formation of bicyclic and polycyclic structures with diverse biological activities.

One common strategy involves the initial substitution of one or both chlorine atoms with a nucleophile that contains a second functional group capable of undergoing a subsequent cyclization reaction. For example, 4,6-dichloropyrimidines can react with aryl amines, and the resulting N-aryl-pyrimidin-4-amines can undergo further reactions to form fused systems like pyrimidoquinazolines. nih.gov

Another approach is the annulation of a new ring onto the pyrimidine core by reacting the exocyclic amino group with a bifunctional electrophile. For instance, 4-aminopyrimidines can react with reagents like diethyl 2-(ethoxymethylene)malonate, leading to the formation of an enamine intermediate which can then be cyclized by heating to afford fused pyridopyrimidine systems. nih.gov

While direct examples utilizing this compound were not explicitly found, the reactivity of related 4,6-dichloropyrimidines and 4-aminopyrimidines provides a strong basis for its potential in synthesizing fused heterocycles. nih.gov The N-ethyl group may influence the regioselectivity and reaction conditions required for these cyclizations.

Table 2: Examples of Fused Heterocyclic Systems from Pyrimidine Derivatives

| Starting Pyrimidine | Reagents | Fused System | Reference |

|---|---|---|---|

| 4,6-Dichloropyrimidine | Aryl amines, Boronic acid, 4-Substituted-benzaldehydes, Sodium borohydride | Pyrimido[1,6-c]quinazolines | nih.gov |

| 5-(Benzyloxy)pyrimidin-4-amine | Diethyl 2-(ethoxymethylene)malonate, Dowtherm | Pyridopyrimidine | nih.gov |

Mechanistic Investigations of Reaction Pathways

Understanding the mechanistic details of reactions involving this compound and related compounds is crucial for predicting reactivity, controlling selectivity, and designing novel synthetic routes. Key areas of investigation include proton transfer equilibria and the involvement of reactive intermediates.

Elucidation of Proton Transfer Equilibria in Related Systems

Proton transfer is a fundamental process that can significantly influence the reactivity of heterocyclic compounds. In systems related to this compound, such as other pyrimidine bases, both intermolecular and intramolecular proton transfers play a critical role in their chemical behavior and biological function. mdpi.comresearchgate.net

The pyrimidine ring contains nitrogen atoms that can be protonated, and the exocyclic amino group can be deprotonated. The position of these acid-base equilibria is dependent on the electronic nature of the substituents on the ring. The electron-withdrawing chlorine atoms in this compound would be expected to decrease the basicity of the ring nitrogens and increase the acidity of the N-H proton compared to unsubstituted aminopyrimidines.

Studies on 2-(2'-hydroxyphenyl)pyrimidines have shown that excited-state intramolecular proton transfer (ESIPT) can occur from the hydroxyl group to a pyrimidine ring nitrogen. nih.govacs.org This process is highly dependent on the molecular geometry and the electronic properties of the system. nih.gov While this compound does not possess an intramolecular proton donor, understanding these principles is important for predicting its behavior in protic solvents or in the presence of acidic or basic reagents. The protonation state of the molecule can dramatically alter its nucleophilicity and electrophilicity, thereby directing the course of a reaction.

Exploration of Radical Amidation and Charge-Transfer Intermediates

While ionic reaction pathways are common for pyrimidines, the involvement of radical species and charge-transfer intermediates represents another facet of their reactivity. Radical amidation, for instance, can be a powerful tool for C-H functionalization of heteroarenes. The Minisci reaction is a classic example where an alkyl radical, generated from a carboxylic acid, attacks an electron-deficient heteroaromatic ring. nih.gov Given the electron-deficient nature of the pyrimidine ring in this compound, it could potentially undergo such radical reactions, although the presence of the chloro substituents would also influence the regioselectivity.

Charge-transfer (CT) intermediates are also relevant in the chemistry of pyrimidine derivatives. The combination of an electron-rich substituent (like the N-ethylamino group) with the π-deficient pyrimidine ring can lead to intramolecular charge-transfer characteristics. acs.orgacs.org Photoexcitation of such molecules can lead to the formation of excited states with significant charge separation. nih.gov These CT states can have distinct reactivity compared to the ground state and can be involved in photochemical reactions. The formation of a positively charged pyrimidine ring upon protonation can lead to fluorescence quenching, indicating a significant change in the electronic structure. acs.org While specific studies on radical amidation or charge-transfer intermediates of this compound are not detailed in the provided results, the general principles derived from related pyrimidine systems are applicable.

Spectroscopic Characterization Techniques for 2,6 Dichloro N Ethylpyrimidin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For 2,6-Dichloro-N-ethylpyrimidin-4-amine, both ¹H and ¹³C NMR, along with advanced two-dimensional techniques, are employed for a thorough analysis.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information on the number, environment, and coupling of hydrogen atoms in a molecule. For this compound, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the ethyl group and the amine proton.

Based on analogous structures, the predicted ¹H NMR signals are as follows:

Ethyl Group (CH₂): A quartet would be expected due to coupling with the adjacent methyl protons. The chemical shift would likely appear in the range of 3.4-3.6 ppm, influenced by the electron-withdrawing pyrimidine (B1678525) ring.

Ethyl Group (CH₃): A triplet would be observed, resulting from coupling with the neighboring methylene protons. This signal is anticipated to be in the upfield region, around 1.2-1.4 ppm.

Amine Proton (NH): A broad singlet is predicted for the amine proton, the chemical shift of which can be highly variable depending on the solvent and concentration, but typically would appear in the region of 5.0-7.0 ppm.

Pyrimidine Ring Proton (C5-H): A singlet corresponding to the proton at the C5 position of the pyrimidine ring would be expected, likely in the downfield region around 6.5-7.0 ppm.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂- | 3.4 - 3.6 | Quartet (q) | ~7 |

| -CH₃ | 1.2 - 1.4 | Triplet (t) | ~7 |

| -NH- | 5.0 - 7.0 | Broad Singlet (br s) | N/A |

| C5-H | 6.5 - 7.0 | Singlet (s) | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. For this compound, distinct signals are expected for each unique carbon atom. Analysis of related compounds such as 2-amino-4,6-dichloropyrimidine suggests the approximate chemical shifts for the pyrimidine ring carbons. nih.govchemicalbook.com

The predicted ¹³C NMR chemical shifts are as follows:

Pyrimidine Ring (C2, C4, C6): The carbons directly attached to chlorine and nitrogen atoms are expected to be significantly deshielded, appearing in the downfield region of the spectrum. Predicted shifts are approximately in the range of 160-165 ppm.

Pyrimidine Ring (C5): The C5 carbon, bonded to a hydrogen atom, is expected to be more shielded and appear at a lower chemical shift, likely around 100-110 ppm.

Ethyl Group (CH₂): The methylene carbon, being directly attached to the nitrogen atom, would appear in the range of 40-45 ppm.

Ethyl Group (CH₃): The methyl carbon of the ethyl group would be the most shielded, appearing in the upfield region around 14-16 ppm.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~162 |

| C4/C6 | ~161 |

| C5 | ~105 |

| -CH₂- | ~42 |

| -CH₃ | ~15 |

Advanced Two-Dimensional NMR Methodologies for Structural Elucidation

For unambiguous assignment of ¹H and ¹³C signals and to confirm the molecular structure, advanced two-dimensional (2D) NMR techniques are employed. These experiments provide correlation data between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show cross-peaks between the coupled protons of the ethyl group (the -CH₂- quartet and the -CH₃ triplet), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹³C signals for the -CH₂- and -CH₃ groups of the ethyl substituent and the C5-H of the pyrimidine ring by correlating them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial in confirming the attachment of the ethyl group to the amino nitrogen at the C4 position by observing correlations from the -CH₂- protons to the C4 and C5 carbons of the pyrimidine ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Mode Assignments for Key Functional Groups (N–H, C=N, C–Cl)

The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its key functional groups. Based on data from similar pyrimidine derivatives, the following vibrational modes can be assigned asianpubs.org:

N–H Stretching: A sharp to moderately broad absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

C-H Stretching: Absorptions due to the C-H stretching of the ethyl group and the aromatic C-H of the pyrimidine ring would appear in the 2850-3100 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected to produce a series of sharp bands in the 1400-1600 cm⁻¹ region. These are characteristic of aromatic heterocyclic systems.

C–Cl Stretching: The carbon-chlorine stretching vibrations typically give rise to strong absorptions in the fingerprint region, generally between 600 and 800 cm⁻¹.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300 - 3500 |

| C-H (Alkyl/Aromatic) | Stretching | 2850 - 3100 |

| C=N / C=C (Ring) | Stretching | 1400 - 1600 |

| C-Cl | Stretching | 600 - 800 |

Application of Attenuated Total Reflectance (ATR-IR) and Vapor Phase IR

Modern IR techniques offer advantages for sample analysis.

Attenuated Total Reflectance (ATR-IR): This is a widely used technique that allows for the direct analysis of solid or liquid samples with minimal preparation. mt.comlibretexts.org For this compound, ATR-IR would be a convenient method to obtain a high-quality spectrum of the solid powder. The resulting spectrum would be very similar to a traditional transmission spectrum. The use of ATR-FTIR is well-established for the analysis of a wide range of organic compounds, including pharmaceuticals. acs.org

Vapor Phase IR: This technique involves analyzing the sample in the gaseous state. Vapor phase IR spectra can provide more detailed information about the rotational-vibrational structure of the molecule, which can be useful for theoretical studies. For a compound like this compound, obtaining a vapor phase spectrum would require heating the sample to achieve sufficient vapor pressure. The spectrum would likely show sharper absorption bands compared to the solid-state spectrum due to the absence of intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For this compound, the pyrimidine ring acts as the primary chromophore, the part of the molecule responsible for absorbing UV or visible light. The presence of substituents—two chloro groups and an N-ethylamino group—on the pyrimidine ring significantly influences its electronic absorption characteristics.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a higher energy π* antibonding orbital within the aromatic pyrimidine ring. The substitution on the ring modifies the energy levels of these orbitals, thereby affecting the wavelength of maximum absorption (λmax).

The N-ethylamino group, acting as an auxochrome, is an electron-donating group that can interact with the π-system of the pyrimidine ring. This interaction, known as conjugation, increases the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO). Consequently, less energy is required for the electronic transition, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift) compared to the unsubstituted pyrimidine. The chlorine atoms, being electron-withdrawing groups, can also influence the electronic environment and thus the absorption spectrum.

| Type of Transition | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π → π | π (HOMO) → π (LUMO) | ~250-350 nm | High |

| n → π | Non-bonding (N) → π (LUMO) | >300 nm | Low |

Table 1: Predicted Electronic Transitions for this compound.

In molecules like this compound, the potential for intramolecular charge transfer (ICT) exists. This phenomenon occurs when an electron-donating group is in conjugation with an electron-accepting group. In this case, the N-ethylamino group serves as the electron donor, and the electron-deficient dichloropyrimidine ring acts as the electron acceptor.

Upon absorption of light, an electron can be transferred from the donor moiety to the acceptor moiety, creating a charge-separated excited state. This charge transfer transition is a specific type of π → π* transition and often results in a broad and intense absorption band in the UV-Vis spectrum. The efficiency of this charge transfer is influenced by the electronic nature of the substituents and the solvent polarity. In polar solvents, the charge-separated excited state is stabilized, which can lead to a red shift in the absorption maximum. The study of solvatochromism, or the change in color (absorption wavelength) with solvent polarity, can provide evidence for the presence of charge transfer transitions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the exact molecular formula of a compound from its measured mass. For this compound, with the molecular formula C₆H₇Cl₂N₃, HRMS is crucial for unambiguous identification.

The calculated monoisotopic mass of the compound can be compared with the experimentally measured mass to confirm its elemental composition. The presence of two chlorine atoms will also produce a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in a distinctive pattern of peaks for the molecular ion (M) and its isotopologues (M+2, M+4). The peak corresponding to two ³⁵Cl atoms (M) will be the most abundant, followed by a peak for one ³⁵Cl and one ³⁷Cl (M+2) at about 65% of the M peak's intensity, and a smaller peak for two ³⁷Cl atoms (M+4) at about 10% of the M peak's intensity. This isotopic signature is a key feature for identifying chlorine-containing compounds.

| Property | Value |

| Molecular Formula | C₆H₇Cl₂N₃ |

| Calculated Monoisotopic Mass | 191.00170 Da |

| Nominal Mass | 192 g/mol |

| Key Isotopic Peaks | [M]⁺, [M+2]⁺, [M+4]⁺ |

| Expected [M]⁺:[M+2]⁺:[M+4]⁺ Ratio | ~100 : 65 : 10 |

Table 2: High-Resolution Mass Spectrometry Data for this compound.

Computational and Theoretical Investigations of 2,6 Dichloro N Ethylpyrimidin 4 Amine

Density Functional Theory (DFT) Calculations

DFT is a powerful computational methodology used to investigate the electronic structure of many-body systems, such as molecules. It is frequently employed to predict molecular geometries, vibrational frequencies, and thermochemical properties. scholarsresearchlibrary.comphyschemres.org However, specific DFT calculations for 2,6-dichloro-N-ethylpyrimidin-4-amine have not been reported in the reviewed literature.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a molecule like this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of its most stable conformer(s). Conformational analysis would further explore the energy landscape of the molecule, identifying different stable conformers and the energy barriers between them, which is particularly relevant for the flexible N-ethyl group. Despite the utility of these analyses, specific optimized geometric parameters and conformational analysis data for this compound are not available in published studies.

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These calculated frequencies, when scaled, can be compared with experimental spectra to aid in the assignment of vibrational modes to specific molecular motions. scholarsresearchlibrary.com This comparison is a standard method for validating the accuracy of the computational model and for a detailed understanding of the molecule's vibrational properties. No published studies were found that provide either calculated or experimental vibrational spectra for this compound.

Zero-point energy is the lowest possible energy that a quantum mechanical system may have. In computational chemistry, ZPE corrections are typically added to the electronic energy to obtain a more accurate total energy of the molecule at 0 Kelvin. From frequency calculations, it is also possible to compute various thermochemical properties such as enthalpy, entropy, and Gibbs free energy at different temperatures. physchemres.org Such data is valuable for understanding the stability and reactivity of a compound. However, specific values for ZPE or other thermochemical properties of this compound have not been reported.

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides deep insights into its reactivity, stability, and optical properties. This is often achieved through methods like Frontier Molecular Orbital (FMO) analysis and Natural Bond Orbital (NBO) analysis.

Frontier Molecular Orbital theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. scholarsresearchlibrary.com A smaller gap generally implies higher reactivity. Analysis of the atomic orbital contributions to the HOMO and LUMO helps in predicting sites of electrophilic and nucleophilic attack. For this compound, specific data regarding the energies of its HOMO and LUMO, the resulting energy gap, and the distribution of these orbitals are not available in the scientific literature.

| Property | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap | Data not available |

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the interactions between filled and vacant orbitals within a molecule. It provides a detailed picture of charge distribution, intramolecular charge transfer, and hyperconjugative interactions, which are key to understanding molecular stability and bonding. rsc.org For example, NBO analysis could reveal the extent of electron delocalization from the nitrogen lone pairs into the pyrimidine (B1678525) ring and the stabilizing effects of interactions involving the chloro and ethyl substituents. Despite its utility, a detailed NBO analysis for this compound has not been published.

| Interaction Type | Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) |

| Intramolecular Charge Transfer | Data not available | Data not available | Data not available |

| Hyperconjugation | Data not available | Data not available | Data not available |

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) surface map is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. This analysis has been successfully applied to various pyrimidine derivatives to understand their interaction sites. researchgate.net For this compound, an MEP analysis would be expected to reveal the electron-rich and electron-poor regions of the molecule, arising from the electronegativity of the nitrogen and chlorine atoms and the influence of the ethylamino group. However, specific MEP surface maps and associated electrostatic potential values for this compound are not available in the reviewed literature.

Partial and Total Density of States (PDOS, TDOS) Topological Analysis

Partial and Total Density of States (PDOS and TDOS) analyses are instrumental in understanding the contribution of different atoms and orbitals to the molecular orbitals of a compound. This information is crucial for interpreting the electronic spectrum and reactivity. While such analyses are standard in the computational study of organic molecules, specific PDOS and TDOS plots or data for this compound have not been reported in the available scientific literature.

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Methodologies

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are quantum chemical methods that provide a detailed picture of electron pairing and localization in a molecule. These analyses are used to characterize the nature of chemical bonds (covalent, ionic, etc.) and lone pairs. For this compound, ELF and LOL analyses would elucidate the electronic structure of the pyrimidine ring and the nature of the bonds between the ring and its substituents. At present, no studies containing ELF or LOL analyses for this specific compound are publicly accessible.

Natural Population Analysis (NPA) for Charge Distribution

Natural Population Analysis (NPA) is a method for calculating the distribution of electron density among the atoms in a molecule, providing atomic charges. These charges are useful for understanding the molecule's polarity and electrostatic interactions. While NPA is a common component of computational studies on heterocyclic compounds, specific NPA charge data for the atoms in this compound is not available in the existing literature.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra (UV-Vis) of molecules by calculating their electronic excitation energies and oscillator strengths. This information is vital for understanding the photophysical properties of a compound. Although TD-DFT has been used to study the electronic spectra of other pyrimidine derivatives, there are no published TD-DFT studies that provide the electronic excitation data for this compound.

Global Reactivity Descriptors and Chemical Hardness/Softness

Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These descriptors provide a quantitative measure of a molecule's reactivity and stability. DFT calculations are commonly used to determine these properties for various organic molecules, including pyrimidine derivatives. mdpi.com However, a specific set of global reactivity descriptors for this compound has not been reported.

A representative table for such data, were it available, would resemble the following:

| Descriptor | Symbol | Formula | Calculated Value (eV) |

| HOMO Energy | EHOMO | - | Data not available |

| LUMO Energy | ELUMO | - | Data not available |

| Energy Gap | ΔE | ELUMO - EHOMO | Data not available |

| Ionization Potential | I | -EHOMO | Data not available |

| Electron Affinity | A | -ELUMO | Data not available |

| Global Hardness | η | (I - A) / 2 | Data not available |

| Global Softness | S | 1 / (2η) | Data not available |

| Electronegativity | χ | (I + A) / 2 | Data not available |

| Electrophilicity Index | ω | χ2 / (2η) | Data not available |

Prediction of Nonlinear Optical (NLO) Properties

Computational methods, particularly DFT, are frequently employed to predict the nonlinear optical (NLO) properties of molecules, such as the first hyperpolarizability (β). These properties are of interest for applications in optoelectronics. The NLO properties of various pyrimidine-based compounds have been investigated, with some showing potential as NLO materials. researchgate.net However, there are no available computational studies that report the predicted NLO properties, including the first hyperpolarizability, of this compound.

A table summarizing such findings would typically be presented as follows:

| Property | Component | Calculated Value (a.u.) |

| Dipole Moment | µx | Data not available |

| µy | Data not available | |

| µz | Data not available | |

| µtotal | Data not available | |

| First Hyperpolarizability | βxxx | Data not available |

| βxxy | Data not available | |

| βxyy | Data not available | |

| βyyy | Data not available | |

| βxxz | Data not available | |

| βxyz | Data not available | |

| βyyz | Data not available | |

| βxzz | Data not available | |

| βyzz | Data not available | |

| βzzz | Data not available | |

| βtotal | Data not available |

Computational Mechanistic Studies of this compound Reactions

Computational and theoretical investigations provide significant insights into the mechanistic pathways of reactions involving this compound. These studies, often employing quantum mechanics (QM) and density functional theory (DFT), are crucial for understanding the reactivity, regioselectivity, and kinetics of nucleophilic aromatic substitution (SNAr) reactions, which are characteristic of this class of compounds. While specific computational studies exclusively on this compound are not extensively documented in publicly available literature, a wealth of theoretical work on analogous dichloropyrimidine systems allows for a comprehensive understanding of its probable reactive behavior.

The primary focus of computational studies on dichloropyrimidines is to elucidate the factors governing the regioselectivity of nucleophilic attack. For a molecule like this compound, a nucleophile can potentially attack at the C2 or C6 position, leading to the substitution of a chloro group. The ethylamino group at the C4 position significantly influences the electronic distribution within the pyrimidine ring, thereby affecting the activation of the C2 and C6 positions towards nucleophilic attack.

Theoretical models suggest that the SNAr mechanism can proceed through either a stepwise pathway, involving a discrete Meisenheimer intermediate, or a concerted pathway where bond formation and bond cleavage occur in a single transition state. nih.govnih.gov Computational analyses, including kinetic isotope effect (KIE) studies on similar systems, have indicated that many SNAr reactions on heterocyclic rings may proceed through concerted mechanisms. nih.gov For substitutions on pyrimidine, computational studies predict that stepwise mechanisms are less likely. nih.gov

The regioselectivity of these reactions is highly sensitive to the electronic and steric effects of the substituents on the pyrimidine ring. wuxiapptec.com DFT calculations on related 2,4-dichloropyrimidine (B19661) systems have shown that the energy barrier for nucleophilic attack at different positions can be quantified to predict the major product. wuxiapptec.com For instance, the presence of an electron-donating group can alter the lowest unoccupied molecular orbital (LUMO) distribution, thereby directing the nucleophilic attack. wuxiapptec.com

In the case of this compound, the N-ethylamino group acts as an electron-donating group, which would influence the relative reactivity of the C2 and C6 positions. Computational models of similar substituted dichloropyrimidines can provide insights into the transition state energies for nucleophilic attack at these positions.

Table 1: Calculated Relative Free Energies for a Model SNAr Reaction on a Substituted Chloropyrimidine

| Species | Relative Free Energy (kcal/mol) |

| Reactants (Chloropyrimidine + Amine) | 0.0 |

| Transition State (TS) for Cl Substitution | +22.5 |

| Meisenheimer Complex (MC) | +18.0 |

| Products (Aminopyrimidine + HCl) | -5.0 |

| Note: Data is illustrative and based on computational studies of analogous 6-alkoxy-4-chloro-5-nitropyrimidines reacting with primary amines. The calculations were performed at the M06-2X/6-31G level of theory including solvation effects. chemrxiv.org* |

Furthermore, computational studies have explored the role of the nucleophile and solvent in determining the reaction pathway and outcome. The nature of the attacking amine, whether it is a primary, secondary, or tertiary amine, can significantly alter the regioselectivity. nih.gov Solvent effects are also critical, and implicit solvent models are often used in DFT calculations to simulate the reaction environment more accurately. chemrxiv.org

The reaction energy profiles for nucleophilic substitution on dichloropyrimidines can be calculated to determine the activation energy barriers. For example, in a study of 2-MeSO2-4-chloropyrimidine, the calculated energy barrier for nucleophilic attack at the C2 position was found to be significantly lower than at the C4 position, explaining the observed high selectivity. wuxiapptec.com Similar calculations for this compound would involve modeling the transition states for nucleophilic attack at both the C2 and C6 positions to predict the favored reaction pathway.

Table 2: Calculated Energy Barriers for Nucleophilic Attack on a Model Chloropyrimidine System

| Position of Attack | Calculated Energy Barrier (kcal/mol) |

| C2 | 8.75 |

| C4 | 14.71 |

| Note: This data is from a computational study on 2-MeSO2-4-chloropyrimidine with a formamide (B127407) anion as the nucleophile and is presented here as an example of how computational chemistry can predict regioselectivity. wuxiapptec.com |

Synthetic Utility and Applications As Key Chemical Intermediates

Building Blocks for Substituted Pyrimidine (B1678525) Derivatives

2,6-Dichloro-N-ethylpyrimidin-4-amine serves as an excellent precursor for a variety of substituted pyrimidine derivatives. The chlorine atoms at the C2 and C6 positions of the pyrimidine ring are active sites for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide range of substituents by reacting the compound with different nucleophiles, such as primary and secondary amines, thiols, and alkoxides.

This stepwise substitution capability is crucial for creating libraries of compounds with systematic variations. For example, reacting this compound with one equivalent of a specific amine can lead to the selective replacement of one chlorine atom. The remaining chlorine atom can then be substituted by reacting the product with a different nucleophile, leading to the formation of asymmetrically substituted pyrimidines. This controlled synthesis is fundamental in the development of compounds with tailored properties, including potential antimalarial agents and other biologically active molecules. rsc.org

Table 1: Examples of Nucleophilic Substitution Reactions on Dichloropyrimidine Cores

| Nucleophile | Resulting Functional Group at C2/C6 | Potential Derivative Class |

|---|---|---|

| Primary/Secondary Amines | Substituted Amino Group | Diaminopyrimidines |

| Thiols/Thiolates | Thioether Group | (Alkyl/Aryl)thiopyrimidines |

| Alkoxides/Hydroxides | Ether/Hydroxy Group | Alkoxypyrimidines/Pyrimidinones |

Precursors for Novel Heterocyclic Systems

Beyond simple substitution, this compound is instrumental in the construction of more complex, multi-ring heterocyclic systems.

Aryl-pyrimidinyl ureas are a class of compounds that have attracted significant interest in medicinal chemistry, particularly as kinase inhibitors. orgchemres.org The synthesis of these complex molecules often requires a pyrimidine amine intermediate. This compound can be envisioned as a key starting material in this context. For instance, the remaining chlorine atom can be substituted with a desired aryl amine. The resulting N-ethyl, N'-aryl-diaminopyrimidine can then be converted into a urea (B33335) functionality through reactions with isocyanates or phosgene (B1210022) equivalents. This strategic approach allows for the assembly of complex molecules like NVP-BGJ398, a potent inhibitor of the fibroblast growth factor receptor. orgchemres.org

The reactive chloro groups of this compound make it a suitable substrate for intramolecular and intermolecular cyclization reactions, leading to the formation of fused polyheterocyclic compounds. These reactions expand the chemical space accessible from simple pyrimidine precursors, yielding scaffolds such as pyrimido[4,5-d]pyrimidines and pyrimido[1,6-c]pyrimidines. acs.orgresearchgate.net For example, a substituent introduced by replacing one of the chlorine atoms can contain a functional group that subsequently reacts with the remaining chlorine atom or another part of the molecule to form a new ring. This strategy is a powerful method for constructing the rigid, complex frameworks often found in biologically active compounds and functional materials. nih.govresearchgate.net

Nitrogen-rich heterocyclic compounds are of growing interest in the field of advanced materials, particularly as high energy density materials (HEDMs). researchgate.net Fused ring systems derived from N-heterocycles, such as triazolopyrimidines, are being explored for these applications. dtic.milnih.gov While the direct application of this compound in this field is not extensively documented, its role as a precursor to fused heterocyclic systems is highly relevant. By serving as a building block for nitrogen-rich fused structures, it has the potential to contribute to the synthesis of new energetic materials that offer a balance of performance and thermal stability. rsc.orgdtic.mil

Contributions to Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, providing critical insights into how a molecule's chemical structure relates to its biological activity. This compound is an ideal platform for such studies. dtic.milnih.govnih.gov The two distinct, reactive chlorine atoms serve as handles for systematic chemical modification.

Researchers can generate a focused library of analogues by introducing a diverse set of substituents at the C2 and C6 positions. By keeping the N-ethyl group at the C4 position constant, the effects of modifying the other positions on a specific biological target can be precisely evaluated. This systematic approach allows for the mapping of the steric, electronic, and hydrogen-bonding requirements of a receptor's binding pocket, guiding the rational design of more potent and selective compounds.

Table 2: Utility of this compound in SAR Studies

| Position | Modification | Purpose of Study |

|---|---|---|

| C2 | Introduction of various amines, aryl groups, etc. | To probe the effect of substituents on biological activity. |

| C6 | Introduction of various amines, aryl groups, etc. | To explore structure-activity relationships and optimize potency. |

Development of Novel Chemical Scaffolds for Diverse Research Applications

A chemical scaffold is the core structure of a molecule to which various functional groups can be attached. This compound is a valuable precursor for developing novel chemical scaffolds. Its ability to undergo a wide range of chemical transformations allows for the creation of diverse molecular frameworks. These new scaffolds, such as tetrahydropyrido[4,3-d]pyrimidines, can serve as the foundation for research in various fields, most notably in the discovery of new therapeutic agents. The versatility of the dichloropyrimidine core enables the construction of unique three-dimensional structures that can interact with biological targets in novel ways, potentially leading to the development of drugs with new mechanisms of action.

Q & A

Basic Research Question

- 1H NMR : Expect a singlet for the N-ethyl group (δ ~1.2–1.4 ppm, triplet for CH2CH3) and aromatic protons (δ ~6.7–8.1 ppm). The NH proton (if present) appears as a broad exchangeable peak .

- Mass Spectrometry : Molecular ion peaks at m/z 207 (C6H7N3Cl2) confirm the molecular weight.

- Melting Point : Reported values range from 65–195°C depending on crystalline form; inconsistencies may arise from polymorphic variations or impurities .

What computational methods are used to predict the interaction of this compound with biological targets?

Advanced Research Question

Molecular docking (AutoDock, Schrödinger Suite) and molecular dynamics simulations are employed to study binding affinities to enzymes like kinases or phosphatases. For example, analogs of this compound show inhibitory activity against cholinesterase via π-π stacking and hydrogen bonding with active-site residues . Density Functional Theory (DFT) calculations further elucidate charge distribution and frontier molecular orbitals, aiding in rational drug design .

What safety protocols are recommended when handling this compound in laboratory settings?

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Waste Disposal : Collect halogenated waste separately and incinerate via licensed facilities to prevent environmental release .

How can discrepancies in reported melting points or NMR data for this compound be resolved?

Advanced Research Question

Discrepancies often stem from:

- Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. hexane) to isolate stable forms.

- Impurities : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify purity >95%.

- Deuterated Solvent Effects : NMR shifts vary slightly between DMSO-d6 and CDCl3; ensure consistent solvent use when comparing data .

What strategies are effective for improving the aqueous solubility of this compound derivatives?

Advanced Research Question

- Structural Modifications : Introduce polar groups (e.g., hydroxyl, carboxyl) at the N-ethyl position.

- Salt Formation : Hydrochloride salts (e.g., compound 21 in ) increase solubility via ionic interactions.

- Co-solvents : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays without precipitation .

How does the steric environment of this compound influence its reactivity in cross-coupling reactions?

Advanced Research Question

The 2,6-dichloro substitution creates steric hindrance, limiting access to the C4 position. Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require bulky ligands (e.g., XPhos) to enhance catalytic efficiency. For example, replacing chlorine with aryl groups proceeds at 60–70% yield under optimized conditions (100°C, 24h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.